molecular formula C9H18N2O4S B8313384 2-(4-Acetylpiperazin-1-yl)ethyl methanesulfonate

2-(4-Acetylpiperazin-1-yl)ethyl methanesulfonate

Cat. No. B8313384
M. Wt: 250.32 g/mol
InChI Key: XASSPOGCLABPRE-UHFFFAOYSA-N
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Patent
US04337250

Procedure details

In the same process, 2-piperazinoethanol is replaced by equivalent 2-(4-acetylpiperazino)ethanol and acetyl chloride is replaced by equivalent methanesulfonyl chloride to produce 2-(4-acetylpiperazino)ethyl mesylate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
N1(CCO)CCNCC1.[C:10]([N:13]1[CH2:18][CH2:17][N:16]([CH2:19][CH2:20][OH:21])[CH2:15][CH2:14]1)(=[O:12])[CH3:11].C(Cl)(=O)C.[CH3:26][S:27](Cl)(=[O:29])=[O:28]>>[S:27]([O:21][CH2:20][CH2:19][N:16]1[CH2:17][CH2:18][N:13]([C:10](=[O:12])[CH3:11])[CH2:14][CH2:15]1)(=[O:29])(=[O:28])[CH3:26]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCNCC1)CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)N1CCN(CC1)CCO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S(C)(=O)(=O)OCCN1CCN(CC1)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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